molecular formula C9H13N3O B1307929 2-(Piperidin-4-yloxy)pyrimidine CAS No. 499240-48-1

2-(Piperidin-4-yloxy)pyrimidine

Cat. No.: B1307929
CAS No.: 499240-48-1
M. Wt: 179.22 g/mol
InChI Key: IAFUZCLDORRBJY-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yloxy)pyrimidine typically involves the reaction of 4-hydroxypyrimidine with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-4-yloxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products:

Scientific Research Applications

2-(Piperidin-4-yloxy)pyrimidine has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2-(Pyridin-2-yloxy)pyrimidine
  • 2-(Pyrimidin-2-yloxy)pyrimidine
  • 2-(Piperidin-4-yloxy)quinoline

Uniqueness: 2-(Piperidin-4-yloxy)pyrimidine stands out due to its specific substitution pattern, which imparts unique biological activities. Compared to its analogs, it has shown higher selectivity and potency as an EGFR inhibitor, making it a valuable compound in the development of targeted cancer therapies .

Properties

IUPAC Name

2-piperidin-4-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFUZCLDORRBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397109
Record name 2-(Piperidin-4-yloxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499240-48-1
Record name 2-(Piperidin-4-yloxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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